molecular formula C16H26N4O5S B2649204 4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(piperidin-1-ylsulfonyl)ethyl]amino}-4-oxobutanoic acid CAS No. 1010865-18-5

4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(piperidin-1-ylsulfonyl)ethyl]amino}-4-oxobutanoic acid

Katalognummer: B2649204
CAS-Nummer: 1010865-18-5
Molekulargewicht: 386.47
InChI-Schlüssel: BQACSWVAAWHFLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(piperidin-1-ylsulfonyl)ethyl]amino}-4-oxobutanoic acid is a complex organic compound featuring a pyrazole ring, a piperidine sulfonyl group, and a butanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(piperidin-1-ylsulfonyl)ethyl]amino}-4-oxobutanoic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Piperidine Sulfonyl Group: The piperidine sulfonyl group is introduced via a nucleophilic substitution reaction, where piperidine reacts with a sulfonyl chloride derivative.

    Coupling with Butanoic Acid: The final step involves coupling the pyrazole and piperidine sulfonyl intermediates with butanoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the butanoic acid moiety, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Pyrazole N-oxides.

    Reduction: Alcohol derivatives of the butanoic acid moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Recent studies have shown that compounds similar to 4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(piperidin-1-ylsulfonyl)ethyl]amino}-4-oxobutanoic acid exhibit significant antitumor properties. For instance, a derivative demonstrated robust antitumor effects in Karpas-422 xenograft models, indicating its potential as an anticancer agent . The mechanism is believed to involve inhibition of specific kinases involved in tumor proliferation.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. Research indicates that derivatives of 4-oxobutanoic acids can inhibit enzymes like cyclooxygenase (COX), which are crucial in the inflammatory pathway. In vitro studies have shown that modifications to the structure can enhance its inhibitory activity against COX enzymes, suggesting therapeutic potential in treating inflammatory diseases .

Enzyme Inhibition

Inhibitory activities against enzymes such as tyrosinase have been documented. Tyrosinase plays a key role in melanin production and is implicated in various skin disorders. Studies have indicated that modifications to the alkyl side chains of related compounds can significantly affect their inhibitory potency .

Case Studies

Study Objective Findings
Study 1Evaluate antitumor activityDemonstrated significant reduction in tumor size in xenograft models at doses of 160 mg/kg .
Study 2Assess anti-inflammatory effectsShowed strong inhibition of COX enzymes, correlating with reduced inflammatory markers in vitro .
Study 3Investigate enzyme inhibitionFound structure-dependent activity against tyrosinase, with certain derivatives exhibiting IC50 values below 100 μM .

Wirkmechanismus

The mechanism of action of 4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(piperidin-1-ylsulfonyl)ethyl]amino}-4-oxobutanoic acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazole ring could engage in hydrogen bonding or π-π interactions, while the piperidine sulfonyl group might enhance solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-4-oxobutanoic acid: Lacks the piperidine sulfonyl group, which may reduce its solubility and bioactivity.

    4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-ylsulfonyl)ethyl]amino}-4-oxobutanoic acid: Contains a morpholine ring instead of piperidine, potentially altering its pharmacokinetic properties.

Uniqueness

The presence of both the pyrazole ring and the piperidine sulfonyl group in 4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(piperidin-1-ylsulfonyl)ethyl]amino}-4-oxobutanoic acid makes it unique. This combination can enhance its chemical reactivity, solubility, and potential bioactivity, distinguishing it from other similar compounds.

Biologische Aktivität

The compound 4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(piperidin-1-ylsulfonyl)ethyl]amino}-4-oxobutanoic acid is a derivative of 4-oxobutanoic acid, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C13H18N4O3SC_{13}H_{18}N_{4}O_{3}S, with a molar mass of approximately 298.37 g/mol. The structure features a pyrazole moiety, a piperidine sulfonamide, and an oxobutanoic acid backbone, which are significant in determining its biological activity.

1. Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to 4-oxobutanoic acid derivatives. For instance, derivatives synthesized from 4-oxobutanoic acid have demonstrated notable antifungal and antibacterial activities:

  • Antifungal Activity: Compounds derived from similar structures have shown potent antifungal effects against various strains, including Aspergillus fumigatus and Helminthosporium sativum, with inhibition rates exceeding 90% in certain cases .
  • Antibacterial Activity: Other derivatives have exhibited significant antibacterial activity against pathogens such as Bacillus subtilis and Pseudomonas aeruginosa. For example, one study reported that specific amide derivatives achieved inhibition rates of 37.6% against Bacillus subtilis and 33.2% against Pseudomonas aeruginosa .

2. Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes:

  • Tyrosinase Inhibition: Similar derivatives have been evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanin synthesis. Alkyl derivatives of 4-oxobutanoates showed moderate to strong inhibitory activity, with IC50 values ranging from 122.8 to 244.1 μM . This activity is crucial for applications in skin whitening and treating hyperpigmentation.
  • Acetylcholinesterase Inhibition: Compounds bearing the piperidine moiety often exhibit acetylcholinesterase inhibitory activity, which is relevant for neurodegenerative diseases such as Alzheimer's . The presence of the sulfonamide group may enhance this effect through improved binding affinity.

Structure-Activity Relationship (SAR)

A detailed SAR analysis indicates that modifications on the alkyl side chains significantly affect the biological activity of these compounds. For instance:

Compound TypeIC50 (μM)Activity Level
Alkyl 4-Oxobutanoates122.8 - 244.1Moderate to Strong
Piperidine DerivativesVariesNeuroprotective Potential

The presence of longer carbon chains in alkyl groups tends to enhance inhibitory activity against tyrosinase, suggesting optimal interactions within the enzyme's hydrophobic pocket .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a comparative study, several derivatives were synthesized and tested against common pathogens. The results indicated that modifications at the piperidine site significantly increased antibacterial potency, particularly against Gram-positive bacteria.

Case Study 2: Enzyme Interaction Studies
Docking studies revealed that the compound binds effectively to both tyrosinase and acetylcholinesterase active sites. This dual inhibitory potential highlights its promise as a therapeutic agent in treating both dermatological conditions and neurodegenerative disorders.

Eigenschaften

IUPAC Name

4-[(1-methylpyrazol-4-yl)methyl-(2-piperidin-1-ylsulfonylethyl)amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O5S/c1-18-12-14(11-17-18)13-19(15(21)5-6-16(22)23)9-10-26(24,25)20-7-3-2-4-8-20/h11-12H,2-10,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQACSWVAAWHFLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN(CCS(=O)(=O)N2CCCCC2)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.